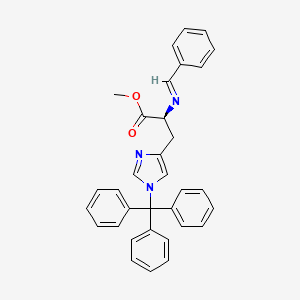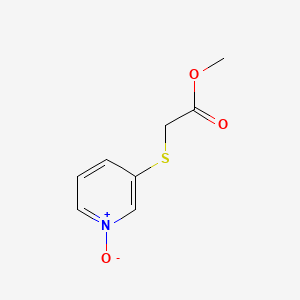
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-on
Übersicht
Beschreibung
(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, also known as (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.213. The purity is usually 95%.
BenchChem offers high-quality (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Wirkung
Der Epicatechin-Metabolit M6 ist für seine starken antioxidativen Eigenschaften bekannt. Studien deuten darauf hin, dass Catechin-Metabolite wie M6, die von Darmbakterien abgebaut werden, leichter vom Körper aufgenommen werden . Diese Aufnahme ist entscheidend, da Antioxidantien eine wichtige Rolle bei der Neutralisierung schädlicher freier Radikale spielen, wodurch Zellschäden verhindert und das Risiko chronischer Krankheiten verringert werden.
Entzündungshemmende Eigenschaften
Entzündung ist eine natürliche Reaktion des Körpers auf Verletzungen oder Infektionen, aber chronische Entzündungen können zu verschiedenen Krankheiten führen. Epicatechin-Metabolit M6 hat entzündungshemmende Wirkungen gezeigt, die bei der Behandlung von Entzündungszuständen und möglicherweise bei der Reduzierung des Risikos bestimmter Krebsarten hilfreich sein könnten .
Mikrobieller Metabolismus
Die Biotransformation von Catechinen durch Darmbakterien ist ein interessantes Gebiet, da sich gezeigt hat, dass diese Metabolite, einschließlich M6, eine höhere Bioverfügbarkeit als ihre Ausgangssubstanzen aufweisen. Diese Transformation kann die Zusammensetzung der Darmflora beeinflussen, die für die allgemeine Gesundheit von entscheidender Bedeutung ist, einschließlich Verdauung, Immunität und sogar geistiger Gesundheit .
Hautgesundheit und Dermatologie
Die Forschung zeigt, dass Catechine die Kollagensynthese aktivieren und die Produktion von Enzymen hemmen können, die die extrazelluläre Matrix abbauen, was für die Hautgesundheit von Vorteil ist. M6 könnte mit seinen antioxidativen und entzündungshemmenden Eigenschaften in dermatologischen Anwendungen eingesetzt werden, um Hautschäden durch UV-Strahlung und Umweltverschmutzung zu verhindern oder zu reduzieren .
Nahrungsergänzungsmittel und funktionelle Lebensmittel
Die gesundheitsfördernden Wirkungen von Catechinen haben zu ihrer Einarbeitung in funktionelle Lebensmittel und Nahrungsergänzungsmittel geführt. M6 könnte aufgrund seiner verbesserten Bioverfügbarkeit dazu verwendet werden, die Penetration und Absorption gesunder Verbindungen in diesen Produkten zu erhöhen, wodurch ihre Wirksamkeit verbessert wird .
Eigenschaften
IUPAC Name |
(5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXWTPQHVLMQT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
191666-22-5 | |
| Record name | (-)-5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191666225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-5-(3',4'-DIHYDROXYPHENYL)-.GAMMA.-VALEROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VT5XM85K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)








